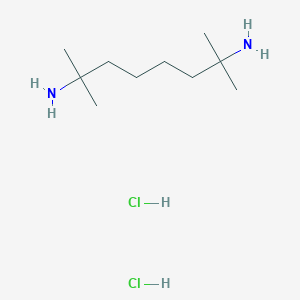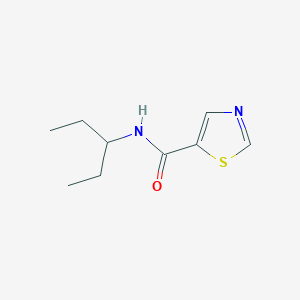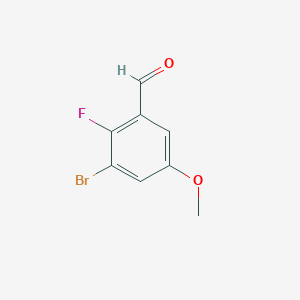
3-Bromo-2-fluoro-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-5-methoxybenzaldehyde using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing bromine or fluorine.
Oxidation: The major product is 3-Bromo-2-fluoro-5-methoxybenzoic acid.
Reduction: The major product is 3-Bromo-2-fluoro-5-methoxybenzyl alcohol.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-fluoro-5-methoxybenzaldehyde is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators .
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers .
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms. This makes the aldehyde group more reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-fluorobenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzaldehyde
Comparison: 3-Bromo-2-fluoro-5-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which significantly influences its reactivity and chemical properties. Compared to 2-Bromo-5-fluorobenzaldehyde, the methoxy group in this compound provides additional electron-donating effects, altering its reactivity in electrophilic aromatic substitution reactions .
Propriétés
Formule moléculaire |
C8H6BrFO2 |
|---|---|
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
Clé InChI |
NNWOCWWNPRIQOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Br)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)
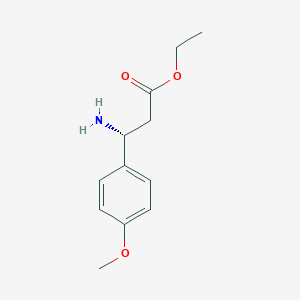


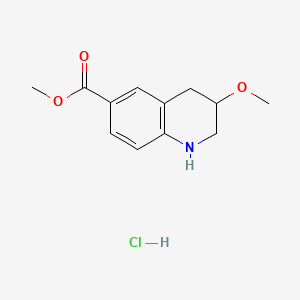

![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)

![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)

